Cas no 1428371-00-9 (3-methoxy-1-methyl-N-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}-1H-pyrazole-4-carboxamide)

3-methoxy-1-methyl-N-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}-1H-pyrazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-methoxy-1-methyl-N-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}-1H-pyrazole-4-carboxamide
- 3-methoxy-1-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]pyrazole-4-carboxamide
- VU0547096-1
- N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- F6403-3099
- AKOS024553927
- 3-methoxy-1-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-carboxamide
- 1428371-00-9
-
- インチ: 1S/C14H16N6O2S/c1-19-8-11(13(18-19)22-2)12(21)15-6-4-10-9-23-14(17-10)20-7-3-5-16-20/h3,5,7-9H,4,6H2,1-2H3,(H,15,21)
- InChIKey: SZCHIOHAKNOPOX-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=C(C(NCCC2=CSC(N3C=CC=N3)=N2)=O)C(OC)=N1
計算された属性
- せいみつぶんしりょう: 332.10554495g/mol
- どういたいしつりょう: 332.10554495g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 415
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 115Ų
3-methoxy-1-methyl-N-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}-1H-pyrazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6403-3099-20mg |
3-methoxy-1-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-carboxamide |
1428371-00-9 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6403-3099-10mg |
3-methoxy-1-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-carboxamide |
1428371-00-9 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6403-3099-20μmol |
3-methoxy-1-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-carboxamide |
1428371-00-9 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6403-3099-2μmol |
3-methoxy-1-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-carboxamide |
1428371-00-9 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6403-3099-1mg |
3-methoxy-1-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-carboxamide |
1428371-00-9 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6403-3099-50mg |
3-methoxy-1-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-carboxamide |
1428371-00-9 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6403-3099-5μmol |
3-methoxy-1-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-carboxamide |
1428371-00-9 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6403-3099-30mg |
3-methoxy-1-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-carboxamide |
1428371-00-9 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6403-3099-10μmol |
3-methoxy-1-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-carboxamide |
1428371-00-9 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6403-3099-40mg |
3-methoxy-1-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-carboxamide |
1428371-00-9 | 40mg |
$140.0 | 2023-09-09 |
3-methoxy-1-methyl-N-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}-1H-pyrazole-4-carboxamide 関連文献
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7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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3-methoxy-1-methyl-N-{2-2-(1H-pyrazol-1-yl)-1,3-thiazol-4-ylethyl}-1H-pyrazole-4-carboxamideに関する追加情報
3-Methoxy-1-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-carboxamide (CAS No. 1428371-00-9): A Comprehensive Overview
Introduction to the Compound
The compound 3-methoxy-1-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-carboxamide (CAS No. 1428371-00-9) is a complex organic molecule with a unique structure that combines multiple heterocyclic rings and functional groups. This compound has garnered attention in recent years due to its potential applications in various fields, particularly in drug discovery and materials science. The molecule's structure includes a pyrazole ring, a thiazole ring, and a carboxamide group, which contribute to its versatile chemical properties.
Chemical Structure and Synthesis
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole and thiazole precursors. The pyrazole ring is formed through the condensation of an aldehyde with an amine, while the thiazole ring is synthesized via a cyclization reaction involving a thioamide or thiourea derivative. The final product is obtained through a series of coupling reactions that link these heterocyclic units together, ultimately forming the carboxamide group.
Applications in Drug Discovery
Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery efforts. Its structure suggests possible interactions with various biological targets, including enzymes, receptors, and ion channels. For instance, researchers have explored its ability to inhibit certain kinases, which are key players in cellular signaling pathways associated with cancer and inflammatory diseases.
Mechanism of Action and Biological Activity
The biological activity of this compound is closely tied to its ability to modulate cellular processes at the molecular level. Experimental data indicate that it may act as an antagonist or agonist at specific receptor sites, depending on its structural configuration. Furthermore, its methoxy group and methyl substituent are thought to play critical roles in determining its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Advances in Research and Development
In recent years, advancements in computational chemistry and high-throughput screening techniques have enabled researchers to gain deeper insights into the properties of this compound. For example, molecular docking studies have revealed potential binding modes with target proteins, while in vitro assays have provided valuable data on its cytotoxicity and efficacy against various disease models.
Conclusion and Future Directions
In conclusion, 3-methoxy-1-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-carboxamide (CAS No. 1428371-00-9) represents a promising candidate for further exploration in the field of medicinal chemistry. Its unique structure and potential biological activity make it a valuable addition to the arsenal of compounds being investigated for therapeutic applications.
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